molecular formula C13H14BrN3OS B2750794 1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea CAS No. 1286696-75-0

1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea

Cat. No. B2750794
CAS RN: 1286696-75-0
M. Wt: 340.24
InChI Key: AIOHWVMUSNUUSM-UHFFFAOYSA-N
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Description

“1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea” is a chemical compound with the linear formula C7H6BrN3S . It is related to a series of compounds known as 1-(6-bromobenzo[d]thiazol-2-yl)-2-(disubstitutedmethylene)hydrazine derivatives .


Synthesis Analysis

The synthesis of this compound and its derivatives involves a series of intermediates . The process includes the acylation of 2-amino-6-bromobenzothiazole using a previously reported method . Further Suzuki cross-coupling reactions of acylated 6-bromo-2-aminobenzothiazole are currently being studied .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula C7H6BrN3S . More detailed structural analysis would require specific spectroscopic data such as IR and NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation and Suzuki cross-coupling . The specific reactions and conditions would depend on the particular derivatives being synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 244.114 . More detailed properties would require specific experimental data.

Scientific Research Applications

Quorum Sensing Inhibition

Quorum sensing is a communication system used by bacteria to coordinate group behaviors. Compounds that interfere with quorum sensing pathways can potentially disrupt bacterial virulence and biofilm formation. 1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea has demonstrated quorum-sensing inhibition activity in the LasB system . Further studies are needed to explore its selectivity and potential therapeutic applications.

Anti-Inflammatory Activity

In vitro studies have revealed that certain derivatives of benzo[d]thiazole exhibit anti-inflammatory properties comparable to standard drugs like ibuprofen . While specific data on this compound’s anti-inflammatory effects are limited, its structural similarity to other active compounds suggests potential in modulating inflammatory responses.

Antitumor and Cytotoxic Effects

Gulsory and Guzeldemirci synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found that one of the compounds demonstrated potent cytotoxic effects against prostate cancer cells . While this specific compound is not identical to our target, it highlights the potential of benzo[d]thiazole derivatives in cancer research.

Safety and Hazards

As with any chemical compound, handling “1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea” requires appropriate safety measures. Sigma-Aldrich, a supplier of related compounds, notes that buyers assume responsibility to confirm product identity and/or purity .

Future Directions

Future research directions could include further study of the synthesis process, exploration of the compound’s mechanism of action, and investigation of its potential applications. For example, related compounds have shown promising antibacterial activity , suggesting potential use in medical or pharmaceutical applications.

properties

IUPAC Name

1-(6-bromo-1,3-benzothiazol-2-yl)-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS/c14-8-5-6-10-11(7-8)19-13(16-10)17-12(18)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOHWVMUSNUUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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